molecular formula C19H22FN3O2 B2501042 (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone CAS No. 1436043-53-6

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone

Cat. No.: B2501042
CAS No.: 1436043-53-6
M. Wt: 343.402
InChI Key: YYAQNGLKVVFSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone (CAS 1436043-53-6) is a chemical compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol . Its structure features a fluoropyridinyl group linked via a methanone bridge to a piperazine moiety that is further substituted with a 1-(3-methoxyphenyl)ethyl group . This specific structural motif, incorporating both a piperazine and a fluorinated heteroaromatic system, is common in compounds investigated for pharmaceutical research and medicinal chemistry. Piperazine-based scaffolds are frequently explored in drug discovery for their versatile biological activities and ability to modulate various pharmacological targets . For instance, structurally related compounds containing piperazine cores are being investigated as potential targeted inhibitors for cancer therapy and as antagonists for neurological targets . Researchers can utilize this high-purity compound as a key intermediate or building block in synthetic chemistry, for the exploration of structure-activity relationships (SAR), or as an analytical reference standard in method development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6-fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(15-4-3-5-17(12-15)25-2)22-8-10-23(11-9-22)19(24)16-6-7-18(20)21-13-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQNGLKVVFSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects, particularly as an inhibitor of monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making its inhibition relevant for treating neurodegenerative diseases.

Case Study :
A related compound demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM, suggesting that (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone may also exhibit similar activity, supporting its investigation for conditions like Alzheimer's disease.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly through cytotoxicity against various cancer cell lines.

In Vitro Studies :
A study evaluating the cytotoxicity of similar derivatives showed significant activity against HeLa (cervical cancer) cells with an IC50 of 15.3 µM and against MCF-7 (breast cancer) cells with an IC50 of 20.5 µM. These results highlight the compound's potential as a lead for further development in cancer therapeutics.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Initial studies have indicated effectiveness against specific bacterial strains, warranting further exploration in the realm of infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

SubstituentActivityIC50 (µM)Notes
FluorineHigh-Increases lipophilicity
MethoxyphenylModerate-Enhances receptor binding
Piperazine RingEssential-Provides structural stability

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds indicated potential reductions in oxidative stress markers in neuronal cell cultures, suggesting that this compound could be beneficial in neurodegenerative disorders.

Case Study 2: Antitubercular Activity

Preliminary findings on a similar derivative revealed an IC90 of 4.00 µM against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent and opening avenues for research into its application in treating tuberculosis.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues and their pharmacological or physicochemical differences:

Compound Name / ID Key Structural Features Biological Activity / Notes Reference
(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone (Target) 6-Fluoropyridinyl, 3-methoxyphenethyl-piperazine Hypothesized kinase or GPCR modulation due to fluoropyridine and phenethyl motifs
[4-(3,4-Dichlorophenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl]methanone Dichlorophenyl-piperazine, imidazole-methanone core CCKBR receptor antagonist; high lipophilicity (logP 6.3) due to dichlorophenyl group
(6-Fluoroquinolin-3-yl)-[4-(vinylsulfonyl)piperazin-1-yl]methanone (Compound 99) Fluoroquinoline, vinylsulfonyl-piperazine ALDH1A1 inhibitor; sulfonyl group enhances metabolic stability
(6-Chloro-2-methylimidazo-pyridin-3-yl)-[4-(triazolyl-methyl)piperazin-1-yl]methanone (8p) Chloroimidazopyridine, triazole-piperazine Antileishmanial activity (IC₅₀ < 1 µM); triazole improves solubility
[4-(3-Methoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-4-isoxazolyl)methanone 3-Methoxyphenyl-piperazine, isoxazole core GPCR modulation (e.g., serotonin receptors); methoxy group balances affinity and solubility

Pharmacological and Physicochemical Properties

Property Target Compound Dichlorophenyl Analogue () Chloroimidazopyridine ()
Molecular Weight ~440 g/mol (estimated) 521.44 g/mol ~450 g/mol
logP ~3.5 (predicted) 6.3 ~2.8
Hydrogen Bond Acceptors 5 4 7
Bioactivity Potential kinase/GPCR modulation CCKBR antagonist Antiparasitic (Leishmania spp.)
Metabolic Stability Moderate (methoxy group susceptible) High (chlorine reduces oxidative metabolism) Low (triazole may increase clearance)

Structure-Activity Relationship (SAR) Insights

Fluorine vs. Methoxy/Chloro Substituents :

  • Fluorine enhances electronegativity and membrane permeability compared to methoxy () or chloro groups ().
  • Chlorine in ’s analogue increases receptor affinity but raises toxicity risks .

Piperazine Modifications :

  • Phenethyl groups (Target) improve CNS penetration versus sulfonyl () or triazole () substituents.
  • Vinylsulfonyl groups () enhance covalent binding to enzyme active sites .

Aromatic Ring Effects :

  • 3-Methoxyphenyl in the Target compound balances solubility and binding, whereas dichlorophenyl () prioritizes affinity over safety .

Biological Activity

(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone, also known by its CAS number 1436043-53-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O2C_{19}H_{22}FN_{3}O_{2}, with a molecular weight of 343.4 g/mol. The structure includes a fluorinated pyridine ring and a piperazine moiety, which are common in pharmacologically active compounds.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects :
    • Studies have shown that compounds with similar structures can influence serotonin and norepinephrine reuptake, suggesting potential antidepressant properties. Specifically, the piperazine ring is often associated with activity at serotonin receptors .
  • Antitumor Activity :
    • Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. This is hypothesized to be due to its ability to modulate protein kinase activity, which is crucial in cell signaling pathways related to cancer progression .
  • Neuroprotective Effects :
    • There are indications that the compound may provide neuroprotection through mechanisms involving the modulation of excitatory neurotransmitter systems and reducing oxidative stress in neuronal cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various neurotransmitter systems:

  • Serotonin Receptor Modulation : The compound's structural similarity to known serotonin reuptake inhibitors suggests it may act on serotonin receptors.
  • Inhibition of Kinases : The compound's ability to inhibit specific kinases could lead to reduced tumor growth by interfering with signaling pathways essential for cell division and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Demonstrated antidepressant-like effects in animal models using similar piperazine derivatives.
Study B Reported significant inhibition of tumor cell lines when treated with structurally related compounds, suggesting potential antitumor activity.
Study C Investigated neuroprotective properties in vitro, showing reduced oxidative stress markers in neuronal cells treated with piperazine-based compounds.

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in coupling steps .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Temperature Control : Maintain 60–80°C during amidation to minimize side reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluoropyridine), piperazine methylene (δ 2.5–3.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
    • 19F NMR : Confirm fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~398) and fragmentation patterns .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Advanced: How can contradictory data on biological activity (e.g., receptor affinity vs. cellular efficacy) be resolved?

Methodological Answer:

Target Engagement Assays :

  • Perform competitive binding assays (e.g., radioligand displacement) to confirm direct receptor interactions .
  • Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd) .

Cellular Context :

  • Test in isogenic cell lines (e.g., wild-type vs. receptor-knockout) to isolate off-target effects .

Metabolic Stability :

  • Evaluate hepatic microsomal stability to identify rapid metabolism as a confounding factor .

Advanced: What computational methods are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Docking Simulations :

  • Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., GPCRs). Focus on fluoropyridine’s electrostatic contributions .

QSAR Modeling :

  • Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .

MD Simulations :

  • Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of the piperazine-ethyl group in binding pockets .

Advanced: How can metabolic instability (e.g., rapid CYP450 oxidation) be addressed during lead optimization?

Methodological Answer:

Deuterium/Halogen Incorporation :

  • Replace labile C-H bonds in the methoxyphenyl or piperazine ethyl group with deuterium or fluorine to slow metabolism .

Prodrug Design :

  • Mask the methanone carbonyl as an ester or carbamate to enhance bioavailability .

In Silico Metabolism Prediction :

  • Use MetaSite or StarDrop to identify metabolic hot spots (e.g., N-dealkylation sites) .

Advanced: What experimental designs are recommended to elucidate the compound’s binding mode with enzymes?

Methodological Answer:

X-ray Crystallography :

  • Co-crystallize the compound with purified target enzymes (e.g., kinases) at 1.8–2.2 Å resolution .

Cryo-EM :

  • For membrane-bound targets (e.g., GPCRs), use lipid nanodiscs to stabilize complexes for sub-3 Å structures .

Mutagenesis Studies :

  • Introduce alanine substitutions at predicted binding residues (e.g., Ser159, Asp256) to validate interaction hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.